molecular formula C29H27ClN2O2 B444479 3-(3-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 351162-96-4

3-(3-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B444479
CAS No.: 351162-96-4
M. Wt: 471g/mol
InChI Key: LXWUTJPNYQRFIK-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes chlorophenyl and methylphenyl groups, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . This reaction is conducted under green chemistry protocols, ensuring environmentally friendly conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances the binding activity of GABA, leading to increased inhibitory effects in the central nervous system . The molecular targets include GABA receptors, and the pathways involved are primarily related to neurotransmission and modulation of neuronal excitability.

Comparison with Similar Compounds

Similar compounds include other benzodiazepines such as:

Properties

CAS No.

351162-96-4

Molecular Formula

C29H27ClN2O2

Molecular Weight

471g/mol

IUPAC Name

9-(3-chlorophenyl)-6-(4-methylphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H27ClN2O2/c1-3-27(34)32-25-10-5-4-9-23(25)31-24-16-21(20-7-6-8-22(30)15-20)17-26(33)28(24)29(32)19-13-11-18(2)12-14-19/h4-15,21,29,31H,3,16-17H2,1-2H3

InChI Key

LXWUTJPNYQRFIK-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=CC=C3)Cl)NC4=CC=CC=C41)C5=CC=C(C=C5)C

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=CC=C3)Cl)NC4=CC=CC=C41)C5=CC=C(C=C5)C

Origin of Product

United States

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